Potassium 2,2,2-trifluoroacetate, also known as potassium trifluoroacetate, is a potassium salt of trifluoroacetic acid with the chemical formula and a CAS number of 2923-16-2. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties and reactivity. It can also form an acid salt, represented as .
Potassium 2,2,2-trifluoroacetate is classified as an organofluorine compound due to the presence of fluorine atoms in its structure. It is typically synthesized through the reaction of trifluoroacetic acid with potassium hydroxide or other potassium bases such as potassium carbonate or potassium bicarbonate . This compound is utilized in various scientific applications due to its unique properties.
The synthesis of potassium 2,2,2-trifluoroacetate can be achieved through several methods:
Potassium 2,2,2-trifluoroacetate has a molecular weight of approximately 152.11 g/mol and features a molecular formula of . The structure consists of a trifluoroacetate ion () paired with a potassium ion ().
Potassium 2,2,2-trifluoroacetate participates in various chemical reactions due to its reactivity:
The mechanism by which potassium 2,2,2-trifluoroacetate acts in chemical reactions generally involves the nucleophilic substitution where the trifluoromethyl group is transferred to electrophiles. The presence of fluorine atoms enhances the electrophilicity of adjacent carbon atoms, facilitating various organic transformations.
In supercapacitor applications, it functions as an electrolyte that enhances energy density without compromising performance. Its ionic nature allows for efficient charge transfer within electrochemical cells .
Relevant data includes thermal stability up to 220 °C before decomposition occurs into simpler products .
Potassium 2,2,2-trifluoroacetate has several applications across various fields:
Potassium trifluoroacetate (CF₃COOK, KTFA) is industrially synthesized through controlled oxidation of trifluoroethanol precursors. The benchmark method involves a three-stage protocol utilizing 2,2,2-trifluoroethanol as the starting material. In the initial stage, a mixture of trifluoroethanol (10 g), potassium bromide (1.33 g), TEMPO radical catalyst (0.46 g), acetonitrile (73 ml), and water (20 ml) undergoes reaction with buffered sodium hypochlorite (15% wt., 175 ml, pH 8-9) at room temperature for 48 hours with continuous stirring. This oxidative step facilitates the conversion of the alcohol moiety to the carboxylic acid functionality. The reaction mixture is subsequently acidified to pH 1-2 using concentrated sulfuric acid to protonate the formed carboxylate. Following extraction with diethyl ether and drying over magnesium sulfate, the trifluoroacetic acid is distilled and finally treated with potassium methoxide (7 g) in methanol (60 ml) at room temperature for one hour. This meticulously optimized sequence yields crystalline potassium trifluoroacetate in 86% isolated yield (13.13 g from 10 g starting material) with high purity confirmed by ¹⁹F NMR spectroscopy (δ = -76.82 ppm in D₂O) [1].
Alternative oxidative routes employ direct neutralization of trifluoroacetic acid with potassium hydroxide, carbonate, or bicarbonate. These acid-base reactions offer simplicity and scalability, proceeding according to the stoichiometric equation:
CF₃COOH + KOH → CF₃COOK + H₂O
This method is particularly valued for producing high-purity KTFA suitable for sensitive applications like pharmaceutical synthesis and advanced materials. Industrial-scale production emphasizes rigorous control of reactant stoichiometry, temperature, and drying conditions to minimize hydrolysis and ensure consistent product quality. The hygroscopic nature of KTFA necessitates protective packaging and cold-chain logistics to maintain stability during storage and transportation [5] [8] [10].
Table 1: Comparative Analysis of Oxidative Synthetic Methods for KTFA
Method | Key Reagents/Conditions | Yield | Purity Indicators | Primary Applications |
---|---|---|---|---|
TEMPO/NaOCl Oxidation | Trifluoroethanol, TEMPO, KBr, pH 8-9, 48h RT | 86% | ¹⁹F NMR: -76.82 ppm (D₂O) | High-purity laboratory synthesis |
Direct Neutralization | CF₃COOH + KOH/K₂CO₃/KHCO₃ | >95% | Residual acid <0.5%, K⁺ content spec | Industrial-scale production |
Distillation-Alkalinization | CF₃COOH distillate + KOMe/MeOH | 90-92% | Colorless crystalline solid | Intermediate in multistep processes |
Electrochemical routes to potassium trifluoroacetate leverage ionic conductivity and redox stability in advanced energy storage systems, though direct synthesis via electrolysis remains less common than chemical oxidation. KTFA demonstrates exceptional performance as a neutral aqueous electrolyte in supercapacitors due to its ability to suppress hydrogen evolution reactions (HER) and oxygen evolution reactions (OER). This property enables an extended operating voltage window (-1.0 to 0.9 V vs. Ag/AgCl) compared to conventional electrolytes like KOH or H₂SO₄. When paired with biomass-derived honeycomb-like interconnected hierarchical porous carbons (HIHPCs), KTFA electrolytes (0.5-1.0 M concentration) achieve specific capacitances of 409 F g⁻¹ at 0.5 A g⁻¹. This performance stems from several synergistic factors [3]:
Symmetric supercapacitors employing KTFA electrolytes demonstrate exceptional cycling stability (86% capacitance retention after 30,000 cycles) and deliver high energy densities of 24.8 Wh kg⁻¹ at power densities of 237.8 W kg⁻¹. These metrics surpass conventional neutral electrolytes like Na₂SO₄ or CH₃COOK under identical conditions. The scalability potential of KTFA production directly supports manufacturing of these high-energy-density storage devices. Industrial adaptation focuses on solvent recovery during potassium trifluoroacetate crystallization and waste stream management of fluoride byproducts to enhance economic viability and environmental sustainability [3] [8].
Table 2: Electrochemical Performance of KTFA-Based Supercapacitors vs. Conventional Systems
Electrolyte | Concentration (M) | Voltage Window (V) | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Cycle Stability (Retention/ Cycles) |
---|---|---|---|---|---|
KTFA | 0.8 | -1.0–0.9 (1.9 cell) | 409 (at 0.5 A g⁻¹) | 24.8 | 86%/30,000 |
KOH | 6.0 | -1.0–0.0 (1.0 cell) | 312 | 10.8 | 78%/10,000 |
Na₂SO₄ | 1.0 | -0.8–0.8 (1.6 cell) | 335 | 19.1 | 82%/20,000 |
LiTFSI | 21.0 ("water-in-salt") | -1.4–1.0 (2.4 cell) | 381 | 30.2 | 80%/25,000 |
Catalytic methodologies have revolutionized KTFA utilization in organic transformations, particularly in palladium-mediated C–H functionalization. In the Pd-catalyzed β-arylation of ketones, KTFA serves a dual role: as a weak base and as a buffer component when combined with trifluoroacetic acid (TFA). This combination maintains optimal reaction acidity (pH ~4-6 in dioxane/water mixtures), facilitating the dehydrogenation-enolization sequence critical to the catalytic cycle. The Pd(OAc)₂/bis-N-tosylsulfilimine catalytic system, activated by KTFA/TFA, achieves remarkable functional group tolerance toward aryl iodonium salts, yielding β-arylated cyclic ketones in up to 70% yield. Control experiments confirm that omitting KTFA reduces yields to 34%, underscoring its indispensable role in maintaining catalytic efficiency [2].
Innovative catalytic approaches also generate potassium trifluoroethoxide (CF₃CH₂OK) from fluoroform (HCF₃), a transformation with implications for KTFA synthesis pathways. This transition metal-free methodology employs t-BuOK and paraformaldehyde in DMF to convert HCF₃ into CF₃CH₂OK within 3-5 minutes at ambient temperature. Subsequent hydrolysis yields trifluoroethanol, which serves as a precursor to trifluoroacetic acid and ultimately KTFA. When scaled to radiochemical syntheses, this route efficiently produces carbon-11 (t₁/₂ = 20.4 min) labeled trifluoroethoxide from [¹¹C]fluoroform, achieving 97% radiochemical conversion. This catalytic pathway demonstrates remarkable versatility in generating isotopologues for positron emission tomography (PET) tracer development while providing a sustainable route to KTFA precursors [6].
Modern catalytic applications extend to electrolyte engineering for lithium metal batteries, where KTFA derivatives like 2,2,2-trifluoroethyl trifluoroacetate (TFTF) function as electrolyte additives. Theoretical calculations reveal TFTF possesses a lower LUMO energy (-0.92 eV) than standard solvents (DOL: -0.09 eV, DME: 0.16 eV), promoting preferential reduction during initial cycling. This facilitates formation of a LiF-rich solid-electrolyte interphase (SEI) containing 42.7 atomic% fluorine, significantly higher than baseline electrolytes (8.3%). The resulting SEI enables stable lithium plating/stripping for 750 hours at 0.5 mA cm⁻² and enhances Coulombic efficiency in Li||Cu cells to 97.1%, compared to 88.6% without additive [7].
Table 3: Catalytic Systems Utilizing KTFA and Derivatives
Catalytic Application | Catalyst System | KTFA Role | Key Performance Metrics | Reference |
---|---|---|---|---|
Pd-catalyzed β-arylation | Pd(OAc)₂/bis-N-tosylsulfilimine | Acidity buffer (with TFA) | 70% yield with diaryliodonium salts | [2] |
Fluoroform conversion | t-BuOK/paraformaldehyde | Intermediate in TFEA synthesis | 97% radiochemical conversion | [6] |
Lithium metal anode stabilization | 2,2,2-TFTF additive | SEI-forming precursor (LiF source) | Coulombic efficiency: 97.1% | [7] |
The synthetic pathways to potassium trifluoroacetate have undergone significant refinement since its initial preparation via direct neutralization. Early industrial processes focused on batch-wise neutralization of trifluoroacetic acid with potassium carbonate in aqueous media, followed by tedious crystallization and drying protocols. These methods, while straightforward, suffered from inconsistent product quality due to variable acid purity and inadequate drying technologies. The hygroscopic nature of KTFA presented substantial storage challenges, often leading to hydrate formation (KH(CF₃COO)₂) and reduced reactivity in anhydrous applications [4] [8].
A transformative advancement emerged with the development of TEMPO-mediated oxidation by 3M Innovative Properties Company. This catalytic system replaced the previously hazardous chromium-based oxidants with environmentally benign sodium hypochlorite. The optimized three-stage protocol significantly improved yield consistency (86% vs. 60-70% in earlier methods) and eliminated transition metal contamination, making KTFA suitable for electronic and pharmaceutical applications. This innovation represented a paradigm shift toward greener synthetic methodologies in fluorochemical production. Industrial implementation required specialized equipment for handling gaseous byproducts and optimizing reaction pH control through automated titration systems [1] [5].
The late 20th century witnessed progress in materials science applications, particularly following investigations into molten salt properties. Studies on binary systems like CF₃COOK-CF₃COONa revealed complex phase behavior with eutectic points at specific compositions, enabling lower-temperature processing (120-150°C) for specialized applications. Thermal decomposition studies established that KTFA undergoes stepwise degradation starting at 220°C, producing potassium fluoride and volatile trifluoroacetyl fluoride (CF₃COF) as primary decomposition products. These properties necessitated specialized handling protocols for high-temperature applications [4] [10].
Contemporary research focuses on sustainable sourcing and energy-efficient production. Biomass-derived precursors are increasingly explored as alternatives to petrochemical sources. Modern manufacturing facilities employ continuous flow reactors for acid-base neutralization, coupled with spray drying technology to enhance production efficiency and product consistency. Current specifications for reagent-grade KTFA mandate ≤50 ppm heavy metal contamination, >98% purity (determined by ion chromatography), and rigorous packaging under inert atmosphere to prevent hydration and decomposition during storage. These developments have positioned KTFA as a critical reagent across diverse fields, from organic catalysis to next-generation energy storage [3] [5] [8].
Table 4: Evolution of KTFA Synthesis and Handling Practices
Era | Primary Synthesis Method | Key Technological Advances | Purity Standards | Major Applications |
---|---|---|---|---|
1960s-1970s | Aqueous KOH neutralization | Rotary evaporators for solvent removal | Technical grade (90-92%) | Specialty fluorination reactions |
1980s-1990s | K₂CO₃ metathesis in methanol | Vacuum drying ovens (<1% H₂O) | Reagent grade (95-97%) | Pharmaceutical intermediates |
2000s-2010s | TEMPO/NaOCl oxidation | pH-controlled addition systems | Electronic grade (99%) | Lithium battery electrolytes |
2020s-present | Continuous flow neutralization | Spray drying, argon glove-box packaging | Ultra-dry (>99.5%, <50 ppm H₂O) | Supercapacitors, PET tracer synthesis |
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